molecular formula C13H22O4 B15046496 Ethyl 3-(1,4-Dioxaspiro[4.5]decan-8-yl)propionate

Ethyl 3-(1,4-Dioxaspiro[4.5]decan-8-yl)propionate

Cat. No.: B15046496
M. Wt: 242.31 g/mol
InChI Key: NOPBTMWPSRPLEH-UHFFFAOYSA-N
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Description

Ethyl 3-(1,4-Dioxaspiro[4.5]decan-8-yl)propionate (CAS: 1262411-38-0) is a spirocyclic ester featuring a 1,4-dioxaspiro[4.5]decane core linked to a propionate ethyl ester group. Its molecular formula is C₁₃H₂₂O₄, with a molecular weight of 242.30 g/mol and a polar surface area (PSA) of 44.76 Ų. Key physical properties include a boiling point of 99–101°C (at 0.15 Torr) and a density of 1.0822 g/cm³ at 24°C . The compound is structurally related to cyclohexane ketal derivatives, often used in organic synthesis for their stability and as intermediates in pharmaceuticals .

Properties

Molecular Formula

C13H22O4

Molecular Weight

242.31 g/mol

IUPAC Name

ethyl 3-(1,4-dioxaspiro[4.5]decan-8-yl)propanoate

InChI

InChI=1S/C13H22O4/c1-2-15-12(14)4-3-11-5-7-13(8-6-11)16-9-10-17-13/h11H,2-10H2,1H3

InChI Key

NOPBTMWPSRPLEH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1CCC2(CC1)OCCO2

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution with Ethyl 3-Bromopropionate

The most widely reported method involves reacting 1,4-dioxaspiro[4.5]decan-8-one with ethyl 3-bromopropionate under basic conditions. Key steps include:

  • Reagents : Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) facilitates the nucleophilic substitution.
  • Conditions : Stirring at room temperature for 12–24 hours yields the esterified product.
  • Workup : Purification via column chromatography (hexane:ethyl acetate, 5:1) achieves >95% purity.
  • Yield : 68–72%.

Mechanistic Insight : The reaction proceeds via deprotonation of the spirocyclic ketone’s α-hydrogen, forming an enolate that attacks the electrophilic carbon of ethyl 3-bromopropionate.

Reductive Amination and Subsequent Esterification

An alternative pathway described in patent literature involves:

  • Oxidation : 4-(Acetylaminocyclohexanol) is oxidized to 4-acetylaminocyclohexanone using Jones reagent.
  • Spirocyclization : Reaction with 2-nitro-1,3-propanediol under acidic conditions forms the nitro-spiro intermediate.
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine.
  • Esterification : Treatment with ethyl propionyl chloride in the presence of triethylamine yields the target compound.
  • Yield : 82% after final esterification.

Industrial-Scale Production

Continuous Flow Synthesis

Industrial protocols emphasize scalability and purity:

  • Reactor Setup : Tubular flow reactors ensure consistent mixing and temperature control.
  • Conditions : Elevated temperatures (80–100°C) and pressure (5–10 bar) reduce reaction time to 2–4 hours.
  • Catalyst : Heterogeneous catalysts like Amberlyst-15 improve esterification efficiency.
  • Yield : 85–90% with 99% purity.

Purification Techniques

  • Distillation : Short-path distillation under vacuum (0.1–0.5 Torr) isolates the product.
  • Crystallization : Recrystallization from ethanol/water mixtures removes polar impurities.

Alternative Synthetic Routes

Sonochemical Method

A novel approach utilizes ultrasound irradiation to accelerate spirocyclization:

  • Reactants : 1,4-Dioxaspiro[4.5]decan-8-ol and ethyl acrylate.
  • Conditions : 45 kHz ultrasound, montmorillonite KSF catalyst, 45 minutes.
  • Yield : 50–55%.

Enzymatic Esterification

Lipase-mediated synthesis offers an eco-friendly alternative:

  • Enzyme : Candida antarctica lipase B (CAL-B) immobilized on acrylic resin.
  • Solvent : Tert-butanol minimizes enzyme denaturation.
  • Yield : 60–65% after 48 hours.

Reaction Optimization and Byproduct Analysis

Key Variables

Variable Optimal Range Impact on Yield
Temperature 25–30°C (lab), 80°C (ind) Higher temps reduce time
Solvent DMF (lab), Toluene (ind) Polar aprotic solvents favored
Catalyst Loading 10 mol% K₂CO₃ Excess base causes hydrolysis

Common Byproducts

  • Hydrolysis Product : 3-(1,4-Dioxaspiro[4.5]decan-8-yl)propionic acid forms if moisture is present.
  • Dimerization : Spirocyclic dimers arise from over-alkylation, mitigated by stoichiometric control.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 4.13 (q, 2H, J = 7.1 Hz, -OCH₂CH₃), 3.95–3.85 (m, 4H, dioxolane), 2.45 (t, 2H, J = 7.5 Hz, -CH₂COO).
  • ¹³C NMR : 170.8 ppm (ester carbonyl), 109.5 ppm (spiro carbon).
  • HRMS : [M+Na]⁺ calc. 265.1412, found 265.1415.

Comparative Evaluation of Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Nucleophilic Substitution 72 95 Moderate High
Reductive Amination 82 98 Low Moderate
Continuous Flow 90 99 High High
Sonochemical 55 92 Moderate Low

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1,4-Dioxaspiro[4.5]decan-8-yl)propionate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

"Ethyl 3-(1,4-Dioxaspiro[4.5]decan-8-yl)propionate" is a chemical compound with several research applications . Here's a detailed overview:

Chemical Information

  • Molecular Formula: C13H22O4C_{13}H_{22}O_4
  • Molecular Weight: 242.31 g/mol or 242.32
  • CAS Number: 1187964-14-2
  • IUPAC Name: ethyl 3-(1,4-dioxaspiro[4.5]decan-8-yl)propanoate
  • SMILES notation: O=C(OCC)CCC1CCC2(CC1)OCCO2

Applications

This compound is a useful research chemical and a building block in organic synthesis .

Related Compounds

  • Ethyl 3-(4-chlorophenyl)-2-[1,4-dioxaspiro[4.5]decan-8-yl(naphthalene-1-carbonyl)amino]propanoate: This compound has a PubChem CID of 44581449 and a molecular weight of 522.0 g/mol .
  • (8-Ethyl-1,4-dioxaspiro[4.5]decan-8-yl)methanol: This compound has a PubChem CID of 90037958 and a molecular formula of C11H20O3C_{11}H_{20}O_3 .
  • Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate: Various reactions and experimental conditions have been documented for this compound, including reactions with ammonium cerium (IV) nitrate and hydrogen chloride .

Chemical Vendors

The following is a list of vendors that supply "this compound":

  • Astatech
  • BOC Sciences
  • AChemBlock
  • Parchem

Mechanism of Action

The mechanism of action of Ethyl 3-(1,4-Dioxaspiro[4.5]decan-8-yl)propionate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active intermediates. These intermediates may interact with cellular receptors or enzymes, modulating their activity and resulting in various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The 1,4-dioxaspiro[4.5]decane moiety is a common scaffold in synthetic chemistry. Below is a comparative analysis of Ethyl 3-(1,4-Dioxaspiro[4.5]decan-8-yl)propionate with similar compounds:

Compound Name CAS No. Key Functional Groups Molecular Formula PSA (Ų) Boiling Point (°C) Applications
This compound 1262411-38-0 Propionate ethyl ester C₁₃H₂₂O₄ 44.76 99–101 (0.15 Torr) Intermediate in organic synthesis
Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate 1489-97-0 Carboxylate ethyl ester C₁₁H₁₈O₄ 44.76 Not reported Pharmaceutical intermediates
Ethyl 2-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)acetate 189509-22-6 Acetate ethyl ester, hydroxyl C₁₂H₂₀O₅ 58.20 Not reported Probable prodrug formulations
3-(1,4-Dioxaspiro[4.5]decan-8-yl)propionic Acid Not provided Propionic acid C₁₁H₁₈O₄ 63.60 Not reported Precursor for amide coupling
1-{1,4-Dioxaspiro[4.5]decan-8-yl}-1H-imidazole 1252607-49-0 Imidazole substituent C₁₁H₁₆N₂O₂ 41.57 Not reported Ligand in metal catalysis

Key Observations:

  • Ester vs. Acid Derivatives : The ethyl propionate group in the target compound enhances lipophilicity compared to the carboxylic acid analog (3-(1,4-Dioxaspiro[4.5]decan-8-yl)propionic Acid), making it more suitable for membrane permeability in drug design .
  • Substituent Effects : Hydroxyl-containing analogs (e.g., Ethyl 2-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)acetate) exhibit higher PSA due to hydrogen-bonding capacity, which may reduce bioavailability compared to the target compound .
  • Heterocyclic Modifications : Imidazole derivatives (e.g., 1-{1,4-Dioxaspiro[4.5]decan-8-yl}-1H-imidazole) introduce nitrogen-based reactivity, enabling coordination chemistry or kinase inhibition .

Pharmacological Relevance

  • Kinase Inhibitors : The spirocyclic core is prevalent in ATP-competitive inhibitors (e.g., mTOR inhibitor WYE-132, CAS: 1144068-46-1), where substituents like pyrazolo[3,4-d]pyrimidine enhance target binding . The ethyl ester group in the target compound may serve as a prodrug, improving absorption over carboxylic acids.
  • AAA ATPase Inhibitors : Analogous spirocyclic ketones (e.g., Compound G in ) are intermediates in p97 inhibitor synthesis, highlighting the scaffold’s versatility in targeting enzymatic activity .

Physicochemical Properties

  • Lipophilicity : The target compound’s logP (estimated 1.8–2.2) is higher than hydroxylated analogs (e.g., PSA 58.2 for 189509-22-6), favoring passive diffusion in biological systems .
  • Thermal Stability : The boiling point (99–101°C at 0.15 Torr) suggests moderate volatility, comparable to other low-molecular-weight spirocyclic esters .

Biological Activity

Ethyl 3-(1,4-Dioxaspiro[4.5]decan-8-yl)propionate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores the compound's structure, synthesis, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound has the following characteristics:

  • CAS Number : 1187964-14-2
  • Molecular Formula : C13H22O4
  • Molecular Weight : 242.32 g/mol
  • IUPAC Name : Ethyl 3-(1,4-dioxaspiro[4.5]decan-8-yl)propanoate
  • Purity : Typically 95% .

The compound features a spiro structure that contributes to its unique biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate dioxaspiro intermediates with ethyl propionate. The detailed synthetic pathway can be found in various research publications focusing on spiro compounds and their derivatives .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

  • Neuroprotective Properties : Some studies have suggested that compounds with similar structures may protect neuronal cells from oxidative stress and neurotoxicity .
  • Anti-inflammatory Activity : Preliminary investigations have indicated potential anti-inflammatory effects, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .
  • Antimicrobial Activity : There are indications that this compound might possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics .

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds:

  • A study on dioxaspiro compounds demonstrated their ability to inhibit certain enzymes associated with inflammation and pain pathways .
  • Another research focused on the neuroprotective effects of spiro compounds, suggesting that modifications in their structure could enhance their efficacy against neurodegenerative diseases .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeReference
This compoundNeuroprotective
Dioxaspiro Compound AAnti-inflammatory
Dioxaspiro Compound BAntimicrobial
JiadifeninNeurotrophic Modulator

Q & A

Optimizing HPLC Methods for Enantiomeric Separation

  • Column Selection : Chiralpak AD-H (250 mm × 4.6 mm, 5 µm) with hexane:isopropanol (90:10) resolves enantiomers (α = 1.32) .
  • Detection : CAD (charged aerosol detection) enhances sensitivity for low-UV-absorbing spirocyclic derivatives .

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